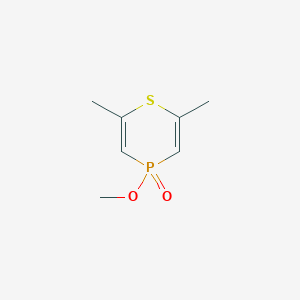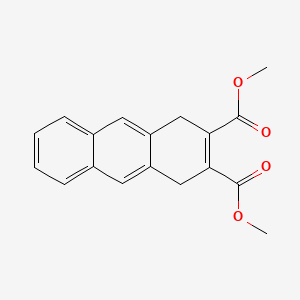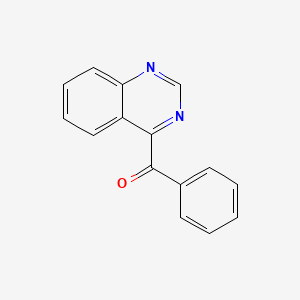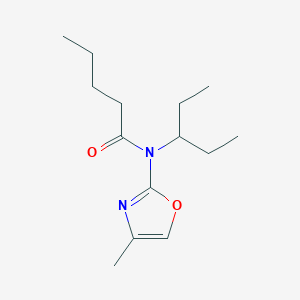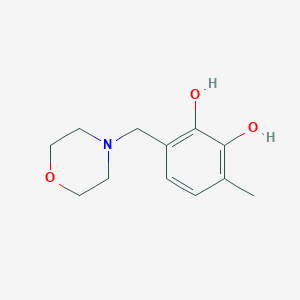
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of a 1,2-benzenediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- typically involves the introduction of a morpholinylmethyl group to the 3-methyl-1,2-benzenediol structure. This can be achieved through a series of organic reactions, including alkylation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and batch processing. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol, 3-methyl-: A simpler catechol derivative without the morpholinylmethyl group.
Resorcinol: Another benzenediol isomer with different chemical properties and applications.
Catechol: The parent compound of the catechol family, widely studied for its chemical reactivity and biological significance.
Uniqueness
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other catechols and enhances its potential for specific applications in research and industry.
Propriétés
Numéro CAS |
54489-06-4 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-methyl-6-(morpholin-4-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-9-2-3-10(12(15)11(9)14)8-13-4-6-16-7-5-13/h2-3,14-15H,4-8H2,1H3 |
Clé InChI |
DBJYOFQSKRALEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CN2CCOCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


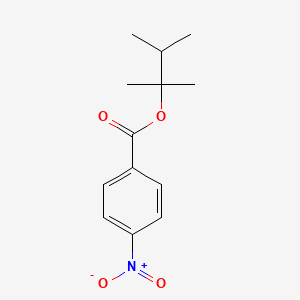
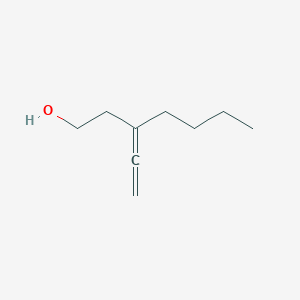
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
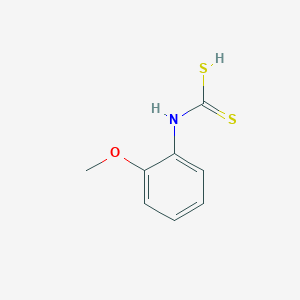
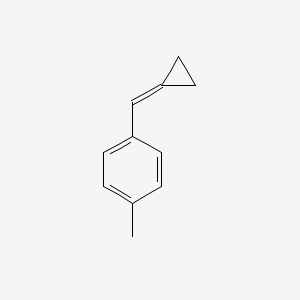
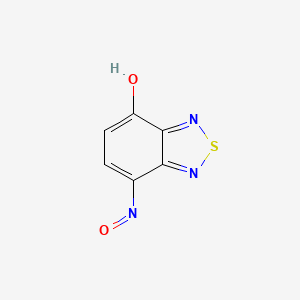
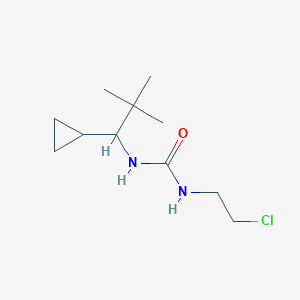
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
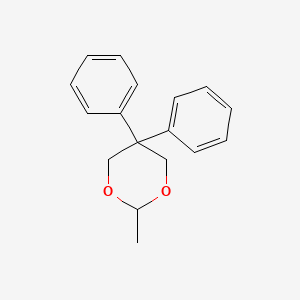
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
